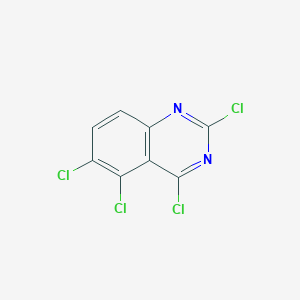

2,4,5,6-Tetrachloroquinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H2Cl4N2 |

|---|---|

Molecular Weight |

267.9 g/mol |

IUPAC Name |

2,4,5,6-tetrachloroquinazoline |

InChI |

InChI=1S/C8H2Cl4N2/c9-3-1-2-4-5(6(3)10)7(11)14-8(12)13-4/h1-2H |

InChI Key |

CMLGOEFHHQZZQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1N=C(N=C2Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,5,6 Tetrachloroquinazoline

Direct Halogenation Approaches to Tetrachloroquinazolines

Direct halogenation involves the introduction of chlorine atoms onto a pre-formed quinazoline (B50416) or quinazolinone core. This approach can be challenging due to the need for harsh conditions and the potential for multiple products, but it represents a straightforward conceptual route. Transition metal-catalyzed C-H functionalization has emerged as a significant strategy for the direct halogenation of quinazoline derivatives. benthamdirect.com For instance, palladium(II)-catalyzed C-H bond activation allows for the regioselective ortho-halogenation of 2-arylquinazolines using N-halosuccinimides as the halogen source, a method that notably does not require an additional ligand or oxidant. researchgate.net While this highlights a method for selective chlorination, achieving exhaustive chlorination to produce a tetrachloro-substituted quinazoline often requires more forceful conditions. The "swamping catalyst" method is a known approach for such perchlorination reactions. dur.ac.uk

Cyclization Reactions for Tetrachlorinated Quinazoline Scaffolds

Cyclization reactions form the quinazoline ring system from acyclic or simpler cyclic precursors. This is a common and versatile strategy for constructing the core scaffold, which can be pre-chlorinated or chlorinated during the cyclization process.

Utilization of Anthranilonitrile Precursors in Quinazoline Synthesis

Anthranilonitrile (2-aminobenzonitrile) and its derivatives are key starting materials for building the quinazoline skeleton. clockss.org A significant method involves the one-pot cyclization of an appropriately substituted anthranilonitrile to form a dichloroquinazoline. For example, reacting anthranilonitrile with bis(trichloromethyl) carbonate (BTC, or triphosgene) can yield 2,4-dichloroquinazolines. clockss.org To synthesize 2,4,5,6-tetrachloroquinazoline specifically, this strategy would necessitate starting with a pre-chlorinated precursor, namely 2-amino-3,4-dichlorobenzonitrile. A Chinese patent describes the synthesis of related polychlorinated quinazolines, such as 2,4,5,7-tetrachloroquinazoline, from the corresponding tetrachloro-3-(oximino)indolin-2-one, which is conceptually linked to chlorinated anthranilonitrile precursors. google.com

A plausible reaction mechanism starting from anthranilonitrile involves an initial reaction with BTC, followed by interaction with a species like dichlorotriphenylphosphine (generated in situ from BTC and a catalytic amount of triphenylphosphine (B44618) oxide), leading to cyclization and sequential chlorination at the C4 and C2 positions to yield the 2,4-dichloroquinazoline (B46505) product. clockss.org

Strategies for Regioselective Chlorination in Quinazoline Ring Formation

Regioselectivity, or the control of where substituents are placed, is critical in multi-step synthesis. In the context of quinazolines, the reactivity of different positions on the ring dictates the outcome of substitution reactions. For 2,4-dichloroquinazoline precursors, nucleophilic aromatic substitution (SNAr) is highly regioselective, with the chlorine atom at the C4 position being significantly more susceptible to nucleophilic attack than the one at C2. mdpi.comdoaj.org This enhanced reactivity is attributed to the electronic effect of the adjacent nitrogen atom (α-nitrogen effect), which makes the C4 carbon more electrophilic. mdpi.comresearchgate.net

Computational studies using Density Functional Theory (DFT) confirm this observation, showing that the C4 position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, indicating it as the preferred site for nucleophilic attack. mdpi.comdoaj.org While this is crucial for functionalizing dichloroquinazolines, achieving the 2,4,5,6-tetrachloro substitution pattern relies more on the selection of the initial building blocks, such as a 3,4-dichloroanthranilic acid or 2-amino-3,4-dichlorobenzonitrile, to ensure the chlorines on the benzene (B151609) ring are correctly placed prior to or during cyclization.

Novel Synthetic Routes to 2,4,5,6-Tetrachloroquinazoline

Novel synthetic strategies often aim to improve efficiency, reduce steps, or use more environmentally benign reagents. One innovative approach involves using N-phenylsulphonyloxytetrachlorophthalimide as an intermediate. researchgate.net This compound can react with various amines via a Lossen Rearrangement to produce tetrachloroquinazolin-2,4-dione derivatives. hilarispublisher.com These diones are key precursors that can be converted to 2,4-dichloroquinazoline analogues through chlorination with reagents like phosphoryl chloride or thionyl chloride. researchgate.netarkat-usa.org Starting with tetrachlorophthalimide ensures the benzene portion of the quinazoline is fully chlorinated, which can then be built upon to form the desired tetrachloroquinazoline structure.

Another approach is the reaction of pentachlorophenyl-lithium with an excess of a nitrile, which has been shown to produce 2,4-diaryl-5,6,7,8-tetrachloroquinazolines. rsc.org This method constructs the heterocyclic ring from a perchlorinated aromatic starting material.

Solid-Phase Synthesis Approaches for Quinazoline Derivatives

Solid-phase synthesis is a powerful technique for generating libraries of compounds by anchoring a starting material to a solid support (resin) and performing subsequent reactions. mdpi.com This methodology has been successfully applied to the synthesis of various quinazoline derivatives, particularly 2-amino-4(1H)-quinazolinones and 2-amino-4(3H)-quinazolinones. acs.orgnih.govnih.gov

A typical solid-phase synthesis might involve:

Attaching an amine to a resin.

Converting the resin-bound amine to a polymer-bound S-methylthiopseudourea. acs.org

Condensing this intermediate with a substituted isatoic anhydride (B1165640) to form the quinazolinone ring. acs.org

Cleaving the final product from the resin.

Alternatively, a polymer-bound S-methylisothiourea can be acylated with a substituted o-nitrobenzoic acid, followed by reduction of the nitro group, which triggers intramolecular cyclization to give the quinazolinone product. nih.gov While these methods are well-established for various quinazolinones, their specific application to produce 2,4,5,6-tetrachloroquinazoline would require the use of appropriately chlorinated building blocks, such as a tetrachlorinated isatoic anhydride or o-nitrobenzoic acid, which are not commonly documented. The primary advantage of this approach is the ease of purification and the potential for combinatorial library generation. nih.gov

Catalytic Methodologies in Tetrachloroquinazoline Synthesis

Catalysis offers efficient and selective pathways for chemical transformations. nih.govfrontiersin.org In quinazoline synthesis, both metal-based and biocatalytic methods are employed.

Metal-Catalyzed Reactions: Transition metals, particularly palladium, are widely used to catalyze cross-coupling reactions on halogenated quinazolines, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com More relevant to the synthesis of the core structure, metal catalysts can facilitate the C-H functionalization and halogenation of the quinazoline ring. benthamdirect.comresearchgate.net Copper-catalyzed reactions are also prominent, for example, in the tandem reaction between 2-bromobenzyl bromide derivatives, aldehydes, and ammonium (B1175870) hydroxide (B78521) to furnish quinazoline derivatives. nih.gov Iron(III) has been used as a catalyst for the highly regioselective halogenation of related N-heterocycles in water, suggesting potential for greener synthetic routes. mdpi.com

Photocatalysis and Biocatalysis: Modern synthetic chemistry increasingly utilizes photoredox catalysis, where light energy is used to drive chemical reactions under mild conditions. recercat.cat This has been combined with organocatalysis and transition metal catalysis to achieve novel transformations. frontiersin.org Photobiocatalysis, which uses light-activated enzymes, is an emerging field that combines the selectivity of enzymes with the power of photochemistry. nih.gov While direct application of these cutting-edge methods for the synthesis of 2,4,5,6-tetrachloroquinazoline is not yet established in the literature, they represent a future frontier for developing highly efficient and selective synthetic routes.

The table below summarizes key reagents and precursors for different synthetic strategies.

Table 1: Summary of Synthetic Strategies and Reagents| Synthetic Approach | Key Precursors/Intermediates | Reagents/Catalysts | Target Moiety |

|---|---|---|---|

| Direct Halogenation | 2-Arylquinazolines | Pd(II), N-halosuccinimides | Selectively chlorinated quinazolines researchgate.net |

| Cyclization | Anthranilonitrile / Substituted Anthranilonitriles | Bis(trichloromethyl) carbonate (BTC), Ph₃PO (cat.) | 2,4-Dichloroquinazolines clockss.org |

| Novel Routes | N-phenylsulphonyloxytetrachlorophthalimide | Primary amines, POCl₃/SOCl₂ | Tetrachloroquinazolin-2,4-diones hilarispublisher.com |

| Solid-Phase Synthesis | Resin-bound amine, Isatoic anhydrides | HOBT, DIC, DMAP, TFA | Quinazolinone derivatives acs.org |

Chemical Reactivity and Transformation Studies of 2,4,5,6 Tetrachloroquinazoline

Nucleophilic Substitution Reactions of Chlorine Atoms

The chlorine atoms on the 2,4,5,6-tetrachloroquinazoline molecule are susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine (B1678525) ring. dur.ac.uk This activation is most pronounced at the C2 and C4 positions. A variety of nucleophiles, including amines, alcohols, and thiols, can displace the chlorine atoms to yield functionalized quinazoline (B50416) derivatives. mdpi.commdpi.com

The general mechanism for this substitution involves two steps: the initial attack of the nucleophile on the electron-deficient carbon atom to form a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of the chloride leaving group to restore the aromaticity of the ring. libretexts.org

Regioselectivity in Substitution Processes

A key aspect of the reactivity of 2,4,5,6-tetrachloroquinazoline is the regioselectivity of nucleophilic substitution. In polychloroquinazolines, the C4 position is generally the most reactive site for the first substitution. mdpi.comnih.gov This preference is attributed to the greater stabilization of the anionic Meisenheimer intermediate formed upon attack at C4 compared to C2. The negative charge in the intermediate can be effectively delocalized onto the adjacent N1 nitrogen atom.

Influence of Reaction Conditions on Substitution Patterns

While C4 substitution is generally favored, the reaction conditions—including the nature of the nucleophile, solvent, temperature, and presence of a base—can significantly influence the substitution pattern. For instance, using a large excess of a highly reactive nucleophile or elevated temperatures can lead to disubstitution, typically at both the C4 and C2 positions.

The choice of solvent can also play a critical role. Polar aprotic solvents like DMF or acetonitrile (B52724) are commonly used for these reactions. nih.gov In some cases, changing the solvent can alter the regioselectivity. For example, selective C2 substitution in certain quinazoline systems has been achieved by conducting the reaction in a non-polar solvent like chloroform. nih.gov The strength of the nucleophile is another determinant; "harder" nucleophiles may exhibit different selectivity compared to "softer" ones. By carefully manipulating these parameters, chemists can control the outcome of the substitution reaction to obtain mono- or di-substituted products with desired regiochemistry.

Table 1: Representative Nucleophilic Substitution Reactions on Chloroquinazolines This table illustrates typical substitution patterns based on the reactivity of related chloroquinazolines.

| Starting Material | Nucleophile | Conditions | Major Product | Reference |

|---|---|---|---|---|

| 2,4-Dichloroquinazoline (B46505) | Various anilines, aliphatic amines | iPrOH, reflux | 4-Amino-2-chloroquinazoline derivatives | mdpi.com |

| 6,7-Dimethoxy-2,4-dichloroquinazoline | Aryl and alkyl thiols | MeOH, K2CO3, 0°C | 4-Thioether-2-chloro-6,7-dimethoxyquinazoline | nih.gov |

| 2,4,6-Trichloroquinazoline | Primary/secondary amines | EtOH, reflux | 4-Amino-2,6-dichloroquinazoline derivatives | mdpi.com |

| 2-Chloro-4-sulfonylquinazoline | Azide (NaN3) | DMF, rt | 4-Azido-2-sulfonylquinazoline | beilstein-journals.org |

Reduction Reactions of 2,4,5,6-Tetrachloroquinazoline

Reduction reactions of 2,4,5,6-tetrachloroquinazoline can involve either the removal of chlorine atoms (hydrodehalogenation) or the saturation of the heterocyclic ring. The term "reduction" refers to a chemical reaction that involves the gaining of electrons, which can manifest as the removal of electronegative atoms like oxygen or chlorine, or the addition of hydrogen. ncert.nic.inlibretexts.org

Catalytic hydrogenation, typically employing a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas, is a common method for hydrodehalogenation of chlorinated heterocycles. Depending on the reaction conditions (catalyst loading, pressure, temperature), this can result in the selective or complete removal of the chlorine atoms from the quinazoline core.

Selective Reduction Methodologies (e.g., to amidines)

The selective reduction of a nitrile group is a known route to form amidines. nih.gov However, the direct transformation of the chloro-substituted quinazoline ring into an amidine structure via a reductive process is not a standard or commonly reported methodology. The formation of amidine functionalities on a quinazoline core typically proceeds through substitution pathways rather than reduction. For example, a chlorine atom (most likely at C2 or C4) could be displaced by an amine, followed by subsequent chemical steps to construct the amidine moiety. A procedure involving the transformation of a nitrile into a cyclic amidine, followed by a reductive ring-opening, has been described for the synthesis of linear polyamines, illustrating an indirect pathway that utilizes amidines as intermediates. nih.gov

Ring-Opening and Ring-Transformation Reactions

Under certain conditions, the quinazoline ring system can undergo cleavage and rearrangement. Such ring-opening and ring-transformation reactions typically require forcing conditions or the use of highly reactive reagents. For related N-heterocycles like pyrimidines, reactions with potent nucleophiles such as the amide ion (KNH2 in liquid ammonia) can initiate ring transformations. wur.nl

A plausible mechanism for 2,4,5,6-tetrachloroquinazoline would involve the initial attack of a strong nucleophile at an electron-deficient position on the ring, such as C6. This could lead to the formation of an anionic adduct that subsequently undergoes cleavage of a C-C or C-N bond within the ring, leading to an open-chain intermediate. wur.nl This intermediate could then potentially recyclize to form a different heterocyclic system. Lewis acid catalysis can also initiate ring-opening in some cyclic ethers, providing another potential, though less common, strategy for heterocycle transformation. mdpi.com

Other Derivatization Strategies of the Quinazoline Core

Beyond classical nucleophilic substitution, modern cross-coupling reactions provide powerful tools for the derivatization of the 2,4,5,6-tetrachloroquinazoline core. The chlorine atoms serve as excellent leaving groups for transition metal-catalyzed reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a diverse range of substituents (e.g., aryl, vinyl, alkynyl, or alkyl groups) onto the quinazoline skeleton.

Regioselectivity is also a critical consideration in these catalytic processes and can sometimes differ from that observed in SNAr reactions. By carefully selecting the catalyst, ligands, and reaction conditions, it is often possible to achieve selective coupling at one of the chloro-substituted positions, further highlighting the synthetic utility of 2,4,5,6-tetrachloroquinazoline as a building block.

Derivatives and Analogs of 2,4,5,6 Tetrachloroquinazoline

Synthesis of Substituted Tetrachloroquinazoline Derivatives

The synthesis of substituted tetrachloroquinazoline derivatives primarily relies on nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrogen atoms in the quinazoline (B50416) ring, coupled with the presence of chlorine atoms, activates the carbon atoms at positions 2 and 4 for attack by nucleophiles. masterorganicchemistry.com This reactivity allows for the selective replacement of chlorine atoms with a variety of substituents.

Common synthetic strategies involve the reaction of tetrachloroquinazolines with amines, alcohols, and thiols to yield the corresponding substituted derivatives. For instance, the reaction of 2,4,6,8-tetrachloroquinazoline (B1315311) with 2-aminoethane-N-phenylsulfonamide can lead to mono-substituted products at room temperature. google.com Subsequent reaction with a different nucleophile, such as N-methylpiperazine, at a higher temperature can replace a second chlorine atom. google.com

Another approach involves the synthesis of quinazolinediones, which can then be chlorinated. For example, 2,4-dihydroxyquinazolines can be prepared from precursors like anthranilic acid and subsequently chlorinated using reagents such as phosphoryl chloride to yield 2,4-dichloroquinazolines. clockss.org These dichloro derivatives can then undergo further substitution reactions.

The synthesis of 2,4-diaryl-5,6,7,8-tetrachloroquinazolines has been achieved through the reaction of pentachlorophenyl-lithium with an excess of aromatic nitriles. rsc.org This method demonstrates the construction of the quinazoline ring system with aryl groups already in place.

The following table summarizes various synthetic methods for quinazoline derivatives, which can be conceptually applied to 2,4,5,6-tetrachloroquinazoline.

| Precursor | Reagent(s) | Product | Reference |

| 2-Aminoaryl esters | Aryl isocyanates | 3-Benzylquinazolinediones | arabjchem.org |

| Anthranilic acid | Formamidine acetate | Quinazolin-4-ones | arabjchem.org |

| N-phenylsulphonyloxytetrachlorophthalimide | Aliphatic or Aromatic amines | 3-Alkyl/Aryl(1H,3H)tetrachloroquinazolin-2,4-diones | hilarispublisher.com |

| Pentachlorophenyl-lithium | Aromatic nitriles | 2,4-Diaryl-5,6,7,8-tetrachloroquinazolines | rsc.org |

| Anthranilonitrile | Bis(trichloromethyl) carbonate, Ph3PO | 2,4-Dichloroquinazolines | clockss.org |

Structure-Reactivity Relationships in 2,4,5,6-Tetrachloroquinazoline Analogs

The reactivity of 2,4,5,6-tetrachloroquinazoline and its analogs is intrinsically linked to their electronic structure. The quinazoline nucleus is an electron-deficient system, and the chlorine substituents further enhance this electrophilicity, particularly at the carbon atoms to which they are attached.

The positions of the chlorine atoms on the quinazoline ring play a crucial role in determining the regioselectivity of nucleophilic substitution reactions. The chlorine atoms at the 2- and 4-positions are generally more reactive than those on the benzene (B151609) ring (positions 5 and 6). dur.ac.uk This is because the negative charge of the Meisenheimer intermediate, formed during the SNAr mechanism, can be effectively delocalized by the adjacent nitrogen atoms of the pyrimidine (B1678525) ring. masterorganicchemistry.com

The relative reactivity of the 2- and 4-positions can be similar, allowing for the potential of obtaining mixtures of products if mono-substitution is desired. dur.ac.uk The specific reaction conditions, the nature of the nucleophile, and the solvent can influence the selectivity of the substitution.

The Hammett equation provides a framework for quantifying the effect of substituents on the reactivity of aromatic systems. nih.gov In the context of tetrachloroquinazoline analogs, the introduction of additional electron-donating or electron-withdrawing groups would alter the electron density of the ring system and, consequently, its reactivity towards nucleophiles.

The following table outlines the general reactivity of different positions on the tetrachloroquinazoline scaffold.

| Position | Relative Reactivity | Rationale |

| C4 | High | Activated by both nitrogen atoms in the pyrimidine ring and the C4-chloro substituent. |

| C2 | High | Activated by the adjacent nitrogen atom and the C2-chloro substituent. |

| C5 | Low | Less activated compared to C2 and C4 as the influence of the pyrimidine nitrogen atoms is diminished. |

| C6 | Low | Less activated compared to C2 and C4. |

Design Principles for Novel Quinazoline Scaffolds

The design of novel quinazoline scaffolds is a key area of research in medicinal chemistry, driven by the diverse biological activities exhibited by this class of compounds. arabjchem.orgmdpi.com Several design principles guide the development of new quinazoline-based molecules.

One prominent strategy is molecular hybridization , where the quinazoline scaffold is combined with other pharmacophores to create a single molecule with potentially enhanced or multiple pharmacological activities. mdpi.com For example, quinazolinone has been hybridized with pyrazole (B372694) carbamide to create derivatives with antifungal properties. mdpi.com

Another principle is the structure-based design , which utilizes knowledge of the three-dimensional structure of a biological target to design quinazoline derivatives that can bind with high affinity and selectivity. This approach is often aided by computational tools like molecular modeling. researchgate.net

The introduction of diverse substituents at various positions of the quinazoline ring is a fundamental approach to explore the structure-activity relationship (SAR). mdpi.com The versatility of the quinazoline core, especially with reactive handles like chlorine atoms, allows for the systematic modification of the molecule to optimize its biological profile. rroij.com For instance, the introduction of piperazine (B1678402) or morpholine (B109124) at the C-4 position and a pyrimidine ring at the C-6 position has been explored to generate new frameworks. rroij.com

Key design principles for novel quinazoline scaffolds are summarized in the table below.

Advanced Analytical Techniques in the Study of 2,4,5,6 Tetrachloroquinazoline

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for confirming the identity and structure of 2,4,5,6-tetrachloroquinazoline. By interacting with the molecule at different energy levels, these methods offer a unique fingerprint of its chemical makeup.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. upi.edu Both ¹H and ¹³C NMR are crucial for the characterization of 2,4,5,6-tetrachloroquinazoline and its derivatives. upi.edunih.govnih.govceitec.czmdpi.commdpi.com

¹H NMR: In the proton NMR spectrum, the chemical shifts and coupling constants of the hydrogen atoms provide information about their chemical environment. For the quinazoline (B50416) core, the aromatic protons typically appear in the downfield region of the spectrum. The specific chemical shifts are influenced by the electron-withdrawing effects of the chlorine substituents.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. ceitec.cz The carbon atoms bonded to chlorine atoms will exhibit characteristic downfield shifts due to the deshielding effect of the electronegative halogens. The signals for the carbon atoms within the quinazoline ring system provide further confirmation of the structure. ceitec.cz While specific spectral data for 2,4,5,6-tetrachloroquinazoline is not readily available in the provided results, data for similar chlorinated quinazoline derivatives allows for the prediction of expected chemical shift ranges.

Table 1: Predicted NMR Data for 2,4,5,6-Tetrachloroquinazoline

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | 7.5 - 8.5 | Singlet |

| ¹³C | 120 - 160 | Multiple signals |

Note: This is a generalized prediction based on the analysis of similar chlorinated aromatic compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. nih.govnih.govmdpi.comeurjchem.com The IR spectrum of 2,4,5,6-tetrachloroquinazoline is expected to show characteristic absorption bands corresponding to the vibrations of its aromatic rings and carbon-chlorine bonds.

Key expected vibrational modes include:

C=C and C=N stretching: These vibrations within the quinazoline ring system typically appear in the 1650-1450 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretching vibrations are expected in the fingerprint region, generally between 800 and 600 cm⁻¹.

Aromatic C-H stretching: If any C-H bonds are present on the aromatic ring, they would absorb above 3000 cm⁻¹.

Table 2: Expected IR Absorption Bands for 2,4,5,6-Tetrachloroquinazoline

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C=C/C=N Stretch | 1650 - 1450 | Medium to Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Note: This table presents expected regions for the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. nih.govnih.govmdpi.comeurjchem.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its molecular formula. nih.gov

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) are used to separate the compound from a mixture before mass analysis. etamu.edunih.gov In the mass spectrum of 2,4,5,6-tetrachloroquinazoline, the molecular ion peak (M⁺) would be observed, and its isotopic pattern would be characteristic of a compound containing four chlorine atoms. The fragmentation pattern observed in the mass spectrum can also provide structural information. etamu.edu

Table 3: Predicted Mass Spectrometry Data for 2,4,5,6-Tetrachloroquinazoline

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 280 | Molecular ion (for ³⁵Cl isotope) |

| [M+2]⁺ | 282 | Isotope peak due to one ³⁷Cl |

| [M+4]⁺ | 284 | Isotope peak due to two ³⁷Cl |

| [M+6]⁺ | 286 | Isotope peak due to three ³⁷Cl |

| [M+8]⁺ | 288 | Isotope peak due to four ³⁷Cl |

Note: The relative intensities of the isotope peaks are determined by the natural abundance of ³⁵Cl and ³⁷Cl.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. nih.govmdpi.comlibretexts.org The UV-Vis spectrum of 2,4,5,6-tetrachloroquinazoline is expected to show absorption maxima (λ_max) characteristic of the quinazoline chromophore. libretexts.org The positions and intensities of these absorption bands are influenced by the chlorine substituents. nih.gov This technique is often used for quantitative analysis, where the absorbance at a specific wavelength is proportional to the concentration of the compound in solution, following the Beer-Lambert Law. libretexts.org

Table 4: Predicted UV-Vis Absorption Data for 2,4,5,6-Tetrachloroquinazoline

| Solvent | Predicted λ_max (nm) | Molar Absorptivity (ε) |

|---|---|---|

| Ethanol | 220 - 350 | Varies |

| Methanol | 220 - 350 | Varies |

Note: The exact λ_max and ε values are solvent-dependent and would need to be determined experimentally.

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for the separation, purification, and quantification of 2,4,5,6-tetrachloroquinazoline from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.govchromatographyonline.comdeswater.com For a compound like 2,4,5,6-tetrachloroquinazoline, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). chromatographyonline.comdeswater.com

The retention time of the compound is a key parameter for its identification. A UV detector is commonly used to monitor the eluent, and the peak area can be used for quantification by comparison to a calibration curve generated from standards of known concentration. chromatographyonline.comdeswater.com

Table 5: Typical HPLC Parameters for Analysis of Chlorinated Aromatic Compounds

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: These are general conditions and would require optimization for the specific analysis of 2,4,5,6-tetrachloroquinazoline.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds without decomposition. libretexts.org In a typical GC system, a sample is vaporized in a heated injector and transported by an inert carrier gas, such as helium, argon, or nitrogen, through a separating column. libretexts.org The column, housed in a temperature-controlled oven, contains a stationary phase that interacts differently with various components of the sample, leading to their separation based on properties like boiling point and polarity. etamu.edu As the separated components exit the column, they are identified and quantified by a detector. etamu.edu

There are two main types of columns: packed and capillary. libretexts.org Capillary columns, which are more common in modern analysis, offer higher resolution and are well-suited for separating complex mixtures. libretexts.org For a compound like 2,4,5,6-tetrachloroquinazoline, a non-polar or medium-polarity capillary column, such as one with a dimethylpolysiloxane stationary phase, would likely be employed. researchgate.net

The choice of detector is crucial for sensitivity and selectivity. libretexts.org Due to the presence of four chlorine atoms, an Electron Capture Detector (ECD) would be highly sensitive for detecting 2,4,5,6-tetrachloroquinazoline. The ECD is specifically designed for detecting electrophilic substances like halogenated compounds. epa.gov Alternatively, a Mass Spectrometer (MS) can be used as a detector (GC-MS). nih.gov This provides not only retention time data but also a mass spectrum for each component, which acts as a molecular fingerprint, allowing for highly confident identification by comparing the fragmentation pattern to spectral libraries. etamu.edunih.gov The sample injection is typically performed in a solventless manner or using a liquid sample, which is rapidly volatilized in a heated injection port before being introduced onto the column. libretexts.orgnih.gov

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray Diffraction (XRD) is an indispensable technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. libretexts.org The method is based on the principle of Bragg's Law, which describes how X-rays are scattered by the electron clouds of atoms arranged in a periodic lattice. pdx.edu When a single crystal of a compound is irradiated with a monochromatic X-ray beam, it produces a unique diffraction pattern of spots. pdx.edu The positions and intensities of these spots are directly related to the arrangement of atoms within the crystal's unit cell. libretexts.org

Analysis of the diffraction pattern allows for the precise determination of several key crystallographic parameters, including:

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ) that define the fundamental repeating block of the crystal. mdpi.com

Crystal System: The classification of the crystal structure into one of seven systems (e.g., triclinic, monoclinic, orthorhombic) based on the unit cell parameters. mdpi.com

Space Group: The specific symmetry operations (e.g., rotations, reflections) that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise (x, y, z) position of every atom within the unit cell, which allows for the calculation of bond lengths, bond angles, and torsion angles.

This information provides an unambiguous elucidation of the molecule's constitution and conformation in the solid state. libretexts.org While the technique is powerful, specific crystal structure data for 2,4,5,6-tetrachloroquinazoline obtained via XRD is not prominently available in published literature. If such an analysis were performed, the resulting data would be presented in a standardized format, as shown in the hypothetical table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₂Cl₄N₂ |

| Formula Weight | 267.93 g/mol |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | (Value) |

| b (Å) | (Value) |

| c (Å) | (Value) |

| α (°) | (Value) |

| β (°) | (Value) |

| γ (°) | (Value) |

| Volume (ų) | (Value) |

| Z (Molecules per unit cell) | (Value) |

| Calculated Density (g/cm³) | (Value) |

Elemental Analysis

Elemental analysis is a cornerstone analytical procedure used to determine the mass fractions of the constituent elements within a chemical substance. researchgate.net For organic compounds, this typically involves quantifying the percentages of carbon (C), hydrogen (H), and nitrogen (N), and sometimes other elements like sulfur (S) or halogens. thermofisher.com The technique provides fundamental data that helps to verify the empirical and molecular formula of a newly synthesized compound. researchgate.net The experimental results are compared against the theoretical values calculated from the presumed molecular formula. A close match between the found and calculated values provides strong evidence for the compound's identity and purity. researchgate.net

For 2,4,5,6-tetrachloroquinazoline, the molecular formula is C₈H₂Cl₄N₂. Based on this formula, the theoretical elemental composition can be calculated. Modern elemental analyzers perform this determination through the combustion of a small, precisely weighed amount of the sample at high temperatures. The resulting combustion gases (e.g., CO₂, H₂O, N₂) are then separated and quantified by various detection methods. analytik-jena.com

The theoretical elemental percentages for 2,4,5,6-tetrachloroquinazoline are detailed in the table below. Experimental data from a laboratory analysis would be expected to fall within a narrow margin of error (typically ±0.4%) of these values to confirm the structure. researchgate.net

| Element | Symbol | Atomic Weight (g/mol) | Molecular Weight Contribution (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 96.088 | 35.86 |

| Hydrogen | H | 1.008 | 2.016 | 0.75 |

| Nitrogen | N | 14.007 | 28.014 | 10.46 |

| Chlorine | Cl | 35.453 | 141.812 | 52.93 |

| Total | 267.93 | 100.00 |

Computational Chemistry Investigations of 2,4,5,6 Tetrachloroquinazoline

Quantum Mechanical Calculations (e.g., DFT methodologies)

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern computational chemistry. semanticscholar.org DFT methods are used to calculate the electronic structure of molecules, providing a basis for understanding their stability and reactivity. ijcce.ac.ir For 2,4,5,6-tetrachloroquinazoline, DFT calculations would involve optimizing its molecular geometry to find the most stable arrangement of its atoms and then computing its electronic properties. The B3LYP functional is a common choice for such calculations on organic molecules. ijcce.ac.irucd.ie

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. For chloro-substituted quinazolines, the electron-withdrawing nature of the chlorine atoms is expected to lower the energy of both the HOMO and LUMO. In a study of 2-aryl-4-chloro-6-iodoquinazolines, DFT calculations showed the LUMO is primarily localized over the quinazoline (B50416) moiety, representing the π* orbitals. mdpi.com For 2,4,5,6-tetrachloroquinazoline, the four chlorine atoms would significantly influence the electron density distribution, likely making the quinazoline ring highly electron-deficient. This would result in a relatively low-energy LUMO, making the molecule a good electron acceptor.

| Parameter | Description | Significance for 2,4,5,6-Tetrachloroquinazoline (Expected) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Represents electron-donating ability. Expected to be low due to the inductive effect of four Cl atoms. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Represents electron-accepting ability. Expected to be significantly lowered, making the molecule a potential electrophile. |

| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

This table describes the expected qualitative significance of frontier orbital energies for 2,4,5,6-Tetrachloroquinazoline based on general chemical principles.

Based on HOMO and LUMO energies, a range of global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide a more detailed picture of the molecule's chemical tendencies. The formulas to calculate these are derived from the conceptual DFT framework. ijcce.ac.irresearchgate.net

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -E(LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. scirp.org

Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. Calculated as S = 1 / (2η).

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. Calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). ijcce.ac.ir

Nucleophilicity: A measure of a molecule's ability to act as a nucleophile.

For 2,4,5,6-tetrachloroquinazoline, the strong electron-withdrawing effect of the four chlorine atoms would lead to a high ionization potential, high electron affinity, and a high electrophilicity index. This suggests the molecule would be a potent electrophile, readily reacting with nucleophiles. Conversely, its chemical hardness would be relatively high, though the precise value depends on the HOMO-LUMO gap. ucd.ie

| Descriptor | Formula | Expected Property for 2,4,5,6-Tetrachloroquinazoline |

| Ionization Potential | I ≈ -E(HOMO) | High (difficult to oxidize) |

| Electron Affinity | A ≈ -E(LUMO) | High (favorable to accept an electron) |

| Electronegativity | χ = (I + A) / 2 | High |

| Chemical Hardness | η = (I - A) / 2 | Relatively High |

| Softness | S = 1 / (2η) | Relatively Low |

| Electrophilicity Index | ω = μ² / (2η) | High |

This table outlines the definitions of key molecular reactivity descriptors and their expected characteristics for 2,4,5,6-Tetrachloroquinazoline.

Electronic Structure Analysis (HOMO/LUMO energies, energy gap)

Molecular Modeling and Simulation Approaches

Beyond static quantum mechanical calculations, molecular modeling encompasses a range of techniques to simulate the behavior of molecules over time. frontiersin.org Molecular dynamics (MD) simulations, for instance, can model the interactions of 2,4,5,6-tetrachloroquinazoline with other molecules, such as solvents or potential reactants. acs.org

These simulations can be used to:

Analyze Intermolecular Interactions: Modeling can reveal how 2,4,5,6-tetrachloroquinazoline interacts with nucleophiles or within a biological target, like an enzyme's active site. jst.go.jpunar.ac.id This is particularly relevant in drug design, where quinazoline derivatives are often investigated as enzyme inhibitors. acs.orgnih.gov

Solvent Effects: Simulations can predict how different solvents might influence the molecule's stability and reactivity by explicitly modeling the solvent molecules surrounding it.

For 2,4,5,6-tetrachloroquinazoline, modeling would likely focus on its interaction with nucleophiles, helping to visualize the approach of the reactant and the formation of intermediate complexes. frontiersin.org

Prediction of Reaction Pathways and Mechanisms

Computational chemistry is instrumental in predicting the most likely pathways for a chemical reaction. nih.govrsc.org For halogenated heterocycles like 2,4,5,6-tetrachloroquinazoline, the most common reaction is nucleophilic aromatic substitution (SNAr), where the chlorine atoms act as leaving groups. mdpi.comresearchgate.net

Studies on 2,4-dichloroquinazoline (B46505) consistently show that the C4 position is significantly more reactive toward nucleophiles than the C2 position. stackexchange.commdpi.comacs.org This regioselectivity is attributed to the electronic influence of the ring nitrogens; the α-nitrogen effect makes the C4 position more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. mdpi.comresearchgate.net The reaction at C4 typically occurs under milder conditions, while substitution at C2 requires harsher conditions like higher temperatures. mdpi.com

For 2,4,5,6-tetrachloroquinazoline, a similar reactivity hierarchy is expected:

C4 Position: The most reactive site for nucleophilic attack due to activation by the adjacent N3 nitrogen.

C2 Position: The second most reactive site, activated by both N1 and N3.

C5 and C6 Positions: The chlorine atoms on the benzene (B151609) ring are expected to be the least reactive toward nucleophilic substitution, as they are not activated by the pyrimidine (B1678525) ring nitrogens to the same extent.

Computational methods can model the entire reaction pathway for a nucleophile attacking each chlorinated position. arxiv.org By calculating the activation energies for each potential step, a clear prediction of the reaction's regioselectivity and the most favorable product can be made. This would confirm the expected C4 > C2 > C6/C5 reactivity order.

Applications of 2,4,5,6 Tetrachloroquinazoline in Organic Synthesis

Role as a Key Synthetic Intermediate for Quinazoline (B50416) Derivatives

2,4,5,6-Tetrachloroquinazoline serves as a crucial intermediate for the synthesis of a wide range of quinazoline derivatives. The differential reactivity of the chlorine atoms at various positions on the quinazoline core allows for controlled and stepwise substitution reactions. This strategic functionalization is paramount in the development of novel compounds with specific chemical and biological properties.

Quinazoline derivatives are of significant interest due to their presence in a multitude of biologically active molecules and pharmaceutical agents. clockss.orgscispace.com They are recognized for a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. scispace.comhilarispublisher.combiomedpharmajournal.org The synthesis of these derivatives often involves the initial preparation of a polychlorinated quinazoline, which then undergoes further chemical modifications. clockss.orgscispace.com

For instance, the chlorine atoms on the 2,4,5,6-tetrachloroquinazoline molecule can be substituted by various amines, alcohols, and thiols to introduce diverse functional groups. This versatility makes it an invaluable precursor in the generation of extensive compound libraries for drug discovery and development. The ability to fine-tune the substitution pattern on the quinazoline ring is a key advantage in optimizing the biological activity and pharmacokinetic properties of the resulting derivatives. scispace.com

| Starting Material | Reagent(s) | Product | Application/Significance |

| Anthranilic Acid Derivatives | Various (multi-step) | 2,4,6-Trisubstituted Quinazolines | Antibacterial and anticancer agents scispace.com |

| Anthranilonitrile | Bis(trichloromethyl) carbonate (BTC), Ph3PO (catalyst) | 2,4-Dichloroquinazolines | Intermediates for pharmaceuticals clockss.org |

| N-phenylsulphonyloxytetrachlorophthalimide | Primary aliphatic and aromatic amines | 3-Alkyl(1H,3H)tetrachloroquinazolin-2,4-diones | Biologically active quinazolinediones hilarispublisher.com |

Precursor to Complex Heterocyclic Systems

The reactivity of 2,4,5,6-tetrachloroquinazoline extends beyond simple substitutions, enabling its use as a precursor for the construction of more intricate and complex heterocyclic systems. The quinazoline nucleus can be fused with other heterocyclic rings to generate novel polycyclic structures with unique three-dimensional arrangements and electronic properties.

These complex systems are often sought after in medicinal chemistry and materials science for their potential to interact with biological targets or exhibit specific photophysical properties. The stepwise displacement of the chlorine atoms allows for the regioselective introduction of functionalities that can then participate in intramolecular cyclization reactions, leading to the formation of fused ring systems.

Synthesis of Pharmaceutical Scaffolds

The quinazoline core is a well-established and privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates. hilarispublisher.comderpharmachemica.com 2,4,5,6-Tetrachloroquinazoline provides a direct and efficient entry point to a variety of substituted quinazolines that serve as the foundational structures for pharmaceutical development. lookchem.com The chlorine atoms act as handles for the introduction of pharmacophoric groups necessary for biological activity.

The development of targeted therapies, such as kinase inhibitors, has further highlighted the importance of the quinazoline scaffold. scispace.com Many potent and selective inhibitors feature a substituted quinazoline core. The ability to synthesize a wide array of derivatives from 2,4,5,6-tetrachloroquinazoline is therefore critical for structure-activity relationship (SAR) studies, which are essential for optimizing the efficacy and selectivity of drug candidates. emanresearch.org

| Scaffold Type | Synthetic Approach | Therapeutic Target/Application |

| Quinazolin-2,4-diones | Cyclization of N-substituted anthranilamides or related precursors | Diverse biological targets, including enzymes and receptors hilarispublisher.comresearchgate.net |

| 4-Anilinoquinazolines | Nucleophilic substitution of 4-chloroquinazolines with anilines | Tyrosine kinase inhibitors (e.g., for cancer therapy) scispace.com |

| Fused Quinazoline Heterocycles | Intramolecular cyclization of appropriately substituted quinazoline derivatives | Exploration of novel chemical space for drug discovery |

Utilization in Advanced Materials Research

The application of 2,4,5,6-tetrachloroquinazoline is not limited to the life sciences; it is also a valuable component in the field of materials science. The rigid, planar structure of the quinazoline ring, combined with the potential for extensive functionalization, makes it an attractive building block for the creation of novel organic materials with tailored electronic and photophysical properties.

By strategically replacing the chlorine atoms with specific chromophores, fluorophores, or electroactive moieties, researchers can design and synthesize materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The ability to control the substitution pattern allows for the fine-tuning of properties such as emission color, charge transport characteristics, and sensitivity to specific analytes. The thermal stability of the quinazoline core is an additional advantage for these applications. beilstein-journals.org

| Material Class | Synthetic Strategy | Potential Application |

| Donor-Acceptor Systems | Nucleophilic substitution with electron-donating groups | Organic electronics, exciplex-based emitters beilstein-journals.org |

| Fluorescent Probes | Introduction of fluorogenic substituents | Chemical sensing and bio-imaging |

| High-Nitrogen Content Materials | Incorporation of tetrazole or other nitrogen-rich heterocycles | Energetic materials nih.gov |

Mechanistic Investigations of Reactions Involving 2,4,5,6 Tetrachloroquinazoline

Elucidation of Reaction Mechanisms

The primary reaction pathway involving 2,4,5,6-tetrachloroquinazoline is its role as a precursor in the synthesis of Anagrelide. One of the initial steps in this synthesis involves the selective reduction of 2,4,5,6-tetrachloroquinazoline to form an amidine intermediate. ethernet.edu.et However, specific details regarding the mechanistic intricacies of this reduction, including the precise reagents, reaction conditions, and the nature of any transient intermediates or transition states, are not thoroughly elucidated in the available literature.

Kinetic and Thermodynamic Studies of Transformations

A thorough search of scientific databases yields no specific experimental or computational data on the kinetic and thermodynamic parameters for reactions involving 2,4,5,6-tetrachloroquinazoline. Information such as reaction rate constants, activation energies, and thermodynamic data (enthalpy, entropy, and Gibbs free energy changes) for its transformations is currently not published in the accessible literature. Such data would be invaluable for understanding the feasibility and rate of its reactions and for optimizing synthetic procedures.

Catalyst Design and Optimization for Specific Reactions

There is a lack of information in the scientific literature regarding the design and optimization of catalysts specifically for reactions involving 2,4,5,6-tetrachloroquinazoline. While catalysis is a cornerstone of modern organic synthesis for enhancing reaction rates and selectivity, dedicated research to develop catalytic systems for the functionalization of this particular quinazoline (B50416) derivative has not been reported.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 2,4,5,6-Tetrachloroquinazoline in a laboratory setting?

- Methodological Answer : A common approach involves chlorinating quinazoline derivatives using agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For regioselective chlorination, controlled reaction conditions (e.g., anhydrous solvents, reflux at 80–120°C) are critical. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (using ethanol or DCM) ensures high purity. Structural confirmation requires FT-IR (to verify C-Cl stretches at ~550–650 cm⁻¹) and ¹H/¹³C NMR (to confirm substitution patterns) .

Q. What analytical techniques are most effective for characterizing the purity and structure of 2,4,5,6-Tetrachloroquinazoline?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify chlorine substitution patterns and aromatic proton environments.

- FT-IR : Confirms C-Cl bonds and quinazoline ring vibrations.

- GC-MS : Useful for purity assessment but may require derivatization for better sensitivity (e.g., silylation) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities. Cross-validation with multiple techniques is essential .

Q. What safety precautions are critical when handling 2,4,5,6-Tetrachloroquinazoline in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation or skin contact. Store in airtight containers away from moisture. Waste disposal must follow halogenated organic compound protocols. Toxicity data for analogous chlorinated aromatics (e.g., tetrachlorobenzenes) suggest potential carcinogenicity, requiring strict exposure controls .

Advanced Research Questions

Q. How can researchers optimize the chlorination step to achieve high regioselectivity in the synthesis of 2,4,5,6-Tetrachloroquinazoline?

- Methodological Answer : Regioselectivity is influenced by:

- Catalysts : Lewis acids (e.g., FeCl₃) direct chlorination to electron-deficient positions.

- Solvent Polarity : Non-polar solvents (e.g., CCl₄) favor slower, more selective reactions.

- Temperature : Lower temperatures (0–25°C) reduce side reactions. Post-synthesis, computational tools (DFT calculations) predict substitution patterns, validated via X-ray crystallography .

Q. What strategies resolve conflicting data from spectroscopic methods when analyzing 2,4,5,6-Tetrachloroquinazoline derivatives?

- Methodological Answer :

- X-ray Crystallography : Provides definitive structural proof if crystals are obtainable.

- Isotopic Labeling : ¹³C-labeled precursors clarify ambiguous NMR signals.

- Computational Modeling : Compare experimental IR/NMR spectra with simulated data (e.g., Gaussian software) to identify discrepancies caused by solvent effects or impurities .

Q. How does the electronic environment of the quinazoline ring influence its reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Chlorine substituents are electron-withdrawing, activating the ring for NAS at positions ortho and para to electron-deficient sites. Kinetic studies (e.g., using UV-Vis monitoring) reveal that substituents at C2/C4 positions direct nucleophiles to C6/C7. Solvent polarity (e.g., DMF vs. THF) and temperature further modulate reaction rates .

Q. How can computational tools predict the environmental degradation pathways of 2,4,5,6-Tetrachloroquinazoline?

- Methodological Answer :

- QSAR Models : Predict biodegradation rates based on logP (hydrophobicity) and bond dissociation energies.

- Molecular Dynamics : Simulate hydrolysis pathways in aqueous environments (pH 5–9).

- Case Study : Chlorothalonil (a structurally similar fungicide) undergoes photolytic degradation to tetrachlorophthalonitrile, suggesting analogous pathways for Tetrachloroquinazoline under UV exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.